methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate
CAS No.: 339099-19-3
Cat. No.: VC1744091
Molecular Formula: C17H12ClF3N2O2
Molecular Weight: 368.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339099-19-3 |
|---|---|
| Molecular Formula | C17H12ClF3N2O2 |
| Molecular Weight | 368.7 g/mol |
| IUPAC Name | methyl 2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetate |
| Standard InChI | InChI=1S/C17H12ClF3N2O2/c1-25-15(24)6-10-9-23(14-5-3-2-4-12(10)14)16-13(18)7-11(8-22-16)17(19,20)21/h2-5,7-9H,6H2,1H3 |
| Standard InChI Key | FWXGCAPUMGLGOF-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl |
| Canonical SMILES | COC(=O)CC1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Introduction
Chemical Identity and Nomenclature
Methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate belongs to the chemical class of indole-3-acetic acids, specifically identified as a substituted indole compound. The compound is primarily recognized for research applications, with specific identification markers that distinguish it within chemical databases and research literature.
Primary Identifiers
The compound is uniquely identified through several standardized chemical identifiers as outlined in Table 1 below:
| Identifier | Value |
|---|---|
| CAS Number | 339099-19-3 |
| IUPAC Name | methyl 2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetate |
| Molecular Formula | C17H12ClF3N2O2 |
| PubChem Compound ID | 1486453 |
| InChIKey | FWXGCAPUMGLGOF-UHFFFAOYSA-N |
Table 1: Primary chemical identifiers for methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate
Physical and Chemical Properties
The physical and chemical properties of methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate determine its behavior in various research contexts and potential applications. These properties are essential for understanding its stability, reactivity, and compatibility with different experimental conditions.
Basic Physical Properties
The fundamental physical characteristics of the compound are summarized in Table 2:
| Property | Value |
|---|---|
| Molecular Weight | 368.7 g/mol |
| Physical State | Solid (inferred based on similar compounds) |
| Standard InChI | InChI=1S/C17H12ClF3N2O2/c1-25-15(24)6-10-9-23(14-5-3-2-4-12(10)14)16-13(18)7-11(8-22-16)17(19,20)21/h2-5,7-9H,6H2,1H3 |
| SMILES Notation | COC(=O)CC1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Table 2: Basic physical and chemical properties of methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate
Structural Characteristics
The molecular structure of methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate features several key structural elements that contribute to its chemical behavior and potential biological interactions.
Key Structural Features
The compound contains several distinctive structural components:
-
Indole core: A bicyclic structure consisting of a benzene ring fused to a pyrrole ring
-
Pyridinyl substituent: A 3-chloro-5-(trifluoromethyl)-2-pyridinyl group attached to the nitrogen of the indole
-
Acetate ester group: A methyl acetate substituent at the 3-position of the indole
-
Halogen components: Contains both chlorine and trifluoromethyl groups, which influence the electron distribution and reactivity
The structure demonstrates an interesting arrangement where the pyridinyl group is connected to the indole nitrogen, creating a unique spatial orientation that may be significant for potential interactions with biological targets.
Structural Comparison with Related Compounds
While our focus remains on methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate, it's worth noting structural similarities and differences with related compounds such as methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate (CAS: 885949-63-3). The latter lacks the indole system but shares the pyridinyl and methyl acetate components, resulting in a significantly lower molecular weight of 253.606 g/mol compared to 368.7 g/mol for our target compound .
Classification and Chemical Relationships
Understanding the chemical classification of methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate provides context for its properties and potential applications.
Chemical Class and Family
This compound is classified as a member of the indole-3-acetic acids family, a group of compounds that share the indole core with an acetic acid (or acetate ester in this case) substituent at the 3-position. This classification places it in relation to important biological compounds, as indole derivatives are found in many natural products and pharmaceutically relevant molecules.
Research Applications
Based on its structural characteristics, methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate has several potential research applications.
Analytical Methods and Characterization
Appropriate analytical methods are crucial for characterizing and confirming the identity and purity of methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate in research settings.
Common Analytical Techniques
For compounds of this nature, several analytical techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Mass Spectrometry for molecular weight verification
-
High-Performance Liquid Chromatography (HPLC) for purity assessment
-
Infrared Spectroscopy for functional group identification
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume